molecular formula C5H4ClN3O B1198457 5-Chloropyrazine-2-carboxamide CAS No. 21279-64-1

5-Chloropyrazine-2-carboxamide

Cat. No.: B1198457
CAS No.: 21279-64-1
M. Wt: 157.56 g/mol
InChI Key: GFEFMHWOSWUJSO-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-carboxamide (5-Cl-PZA) is a pyrazinamide (PZA) derivative with notable antimycobacterial activity. Unlike PZA, which requires activation via the enzyme pyrazinamidase (PncA), 5-Cl-PZA directly inhibits mycobacterial Fatty Acid Synthase I (FAS I) by competitively binding to the NADPH binding site . This mechanism allows it to target both PZA-sensitive and PZA-resistant strains of Mycobacterium tuberculosis (MIC = 8–64 µg/mL) and atypical mycobacteria such as M. kansasii and M. avium .

Preparation Methods

Aminolysis of 5-Chloropyrazine-2-Carbonyl Chloride

Synthesis of 5-Chloropyrazine-2-Carbonyl Chloride

The most common route begins with 5-chloropyrazine-2-carboxylic acid (5-Cl-POA), which is activated using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) . The reaction proceeds via nucleophilic acyl substitution, converting the carboxylic acid to the reactive acyl chloride intermediate.

Reaction Conditions :

  • Temperature : Reflux (70–80°C)

  • Solvent : Anhydrous toluene or dichloromethane

  • Yield : 85–95% (crude, used without purification)

Aminolysis with Ammonia

The acyl chloride intermediate is treated with aqueous or gaseous ammonia to yield 5-chloropyrazine-2-carboxamide. Excess ammonia ensures complete conversion, minimizing side reactions.

Procedure :

  • Dissolve 5-chloropyrazine-2-carbonyl chloride in anhydrous dichloromethane.

  • Add concentrated aqueous ammonia (25–28%) or bubble gaseous NH₃ into the solution.

  • Stir at 0–5°C for 2–4 hours.

  • Isolate via filtration or extraction, followed by recrystallization from ethanol/water .

Key Data :

ParameterValueSource
Yield70–82%
Purity≥99% (HPLC)
Reaction Time2–4 hours

Advantages : High scalability, minimal byproducts.
Limitations : Requires handling toxic SOCl₂ and anhydrous conditions.

Microwave-Assisted Substitution of 5-Chloropyrazine-2-Carboxylic Acid

Direct Amination Under Microwave Irradiation

A modern approach avoids acyl chloride formation by directly reacting 5-chloropyrazine-2-carboxylic acid with ammonia under microwave conditions. This method simplifies the workflow and reduces hazardous waste .

Procedure :

  • Suspend 5-chloropyrazine-2-carboxylic acid in 25% aqueous ammonia.

  • Irradiate in a microwave reactor at 100°C for 30 minutes.

  • Acidify the mixture to pH 4–5 to precipitate the product.

  • Purify via recrystallization .

Key Data :

ParameterValueSource
Yield70%
Purity98.5%
Reaction Time30 minutes

Advantages : Rapid, energy-efficient, avoids SOCl₂.
Limitations : Requires specialized equipment; scalability challenges.

Hydrolysis of 5-Chloropyrazine-2-Carbonitrile

Acidic or Basic Hydrolysis

5-Chloropyrazine-2-carbonitrile undergoes hydrolysis to the carboxamide using concentrated sulfuric acid or alkaline conditions.

Procedure :

  • Reflux 5-chloropyrazine-2-carbonitrile in H₂SO₄ (50%) at 100°C for 6 hours.

  • Neutralize with NaOH, extract with ethyl acetate, and evaporate .

Key Data :

ParameterValueSource
Yield65–75%
Purity97%
Reaction Time6–8 hours

Advantages : Utilizes stable nitrile precursors.
Limitations : Harsh conditions may degrade sensitive substrates.

Comparative Analysis of Methods

Efficiency and Practicality

  • Aminolysis of Acyl Chloride : Highest yields (70–82%) but involves toxic reagents.

  • Microwave Method : Faster (30 minutes) and greener, but lower yield (70%).

  • Nitrile Hydrolysis : Moderate yields (65–75%) with longer reaction times.

Industrial Feasibility

Large-scale production favors the traditional aminolysis route due to established infrastructure, despite safety concerns. Microwave-assisted synthesis is promising for small-scale, high-purity applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Activity Against M. tuberculosis

The table below summarizes key antimycobacterial activities:

Compound MIC (µM) vs. M. tuberculosis Key Structural Features Mechanism of Action
5-Cl-PZA 8–64 µg/mL (~32–256 µM) Chlorine at C5, carboxamide at C2 FAS I inhibition
Derivative 8 () ~3 µM Benzylamino at C3, cyano at C5 Unknown (close to isoniazid)
Pyrazinoic acid esters () Variable (bactericidal) Ester groups (e.g., pivaloyloxymethyl) Prodrug activation to POA
3-Chloropyrazine-2,5-dicarbonitrile () Not reported Chlorine at C3, nitriles at C2/C5 FAS I/II inhibition (proposed)

Key Observations :

  • Substituent Position Matters : Chlorination at C5 (5-Cl-PZA) confers broader activity against resistant strains compared to C3-substituted analogs (e.g., 3-chloropyrazine derivatives) .
  • Carboxamide vs. Cyano: Replacing the carboxamide group with a cyano (e.g., 3-benzylamino-5-cyanopyrazine-2-carboxamide) enhances lipophilicity and activity (MIC ~3 µM), rivaling isoniazid .
  • Ester Derivatives: Pyrazinoic acid esters (e.g., n-octyl ester) show bactericidal effects but require amidase-mediated activation, limiting utility against PZA-resistant strains .

Structural and Electronic Effects

Lipophilicity and Substituent Influence

  • Lipophilicity: 5-Cl-PZA (logK ~0.8) is less lipophilic than cyano-substituted analogs (logK ~1.5–2.0), impacting cell permeability .
  • Electron-Withdrawing Groups : Meta/para substituents (e.g., -CF₃, -F) on the benzene ring improve stability and enzymatic hydrolysis rates, critical for prodrug activation .
  • Chlorine vs. Methyl : 5-Chloro substitution (5-Cl-PZA) provides superior FAS I binding affinity compared to 5-methyl derivatives (e.g., 5-methylpyrazine-2-carboxamide) .

Mechanism and Resistance Profiles

  • FAS I Inhibition : 5-Cl-PZA's direct FAS I inhibition bypasses PncA-dependent activation, making it effective against PZA-resistant strains .
  • Prodrug Limitations: Analogs like pyrazinoic acid esters rely on amidase activity, rendering them ineffective in PncA-deficient strains .
  • Cross-Resistance: No cross-resistance with isoniazid or rifampicin has been observed for 5-Cl-PZA, highlighting its unique target .

Pharmacokinetic Challenges

  • Metabolic Instability : 5-Cl-PZA exhibits rapid hepatic metabolism, reducing its in vivo efficacy despite strong in vitro activity .
  • Structural Modifications : Derivatives with bulkier substituents (e.g., tert-butyl at C6) show improved metabolic stability but require further optimization .

Biological Activity

5-Chloropyrazine-2-carboxamide (5-Cl-PZA) is a compound that has garnered attention for its potential biological activities, particularly in the field of antimycobacterial agents. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.

This compound is a derivative of pyrazinamide, which is known for its efficacy against Mycobacterium tuberculosis. The introduction of chlorine and the carboxamide functional group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. Recent studies have shown promising results regarding its antimycobacterial activity, cytotoxicity profiles, and structural modifications that influence its effectiveness.

2. Synthesis and Structure-Activity Relationships

The synthesis of 5-Cl-PZA typically involves the conversion of 5-hydroxypyrazine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with various amines to form the desired amide derivatives. The structure-activity relationships (SAR) indicate that modifications to the pyrazine ring and substituents on the benzylamine can significantly affect biological activity.

Table 1: Synthesis Overview

Compound NameSynthesis MethodYield (%)Activity (MIC µg/mL)
5-Cl-PZAAcid chloride + amine59-911.56 - 6.25
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideSimilar method70 - 856.25
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamideSimilar method65 - 903.13

Antimycobacterial Activity

This compound exhibits significant antimycobacterial activity against various strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values reported range from 1.56 µg/mL to 6.25 µg/mL , indicating potent activity comparable to existing first-line tuberculosis treatments.

  • Case Study : In a study evaluating the efficacy of several derivatives, 5-Cl-PZA demonstrated an MIC of 1.56 µg/mL against M. tuberculosis H37Rv, highlighting its potential as a lead compound for further development .

Cytotoxicity Studies

In vitro cytotoxicity assessments using cell lines such as HepG2 and CHO-K1 revealed that some derivatives of 5-Cl-PZA possess low toxicity profiles, with selectivity indexes (SI) indicating favorable safety margins for therapeutic use.

  • Findings : The compound exhibited an IC50 value in the range of hundreds of µM , suggesting non-toxic characteristics in certain cellular models .

The exact mechanism by which this compound exerts its antimycobacterial effects is still under investigation. However, it is believed to interfere with mycobacterial metabolism and cell wall synthesis, similar to other pyrazinamide derivatives.

5. Conclusion

This compound represents a promising candidate in the search for new antimycobacterial agents. Its significant biological activity against M. tuberculosis, coupled with favorable cytotoxicity profiles, positions it as a valuable compound in drug development efforts targeting resistant strains of tuberculosis.

Q & A

Q. Basic: What are the established synthetic routes for 5-Chloropyrazine-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step pathways starting from pyrazine derivatives. A common approach includes:

Chlorination and functionalization : Reacting pyrazine-2-carboxamide with chlorinating agents (e.g., POCl₃) under controlled conditions to introduce the chlorine substituent at the 5-position .

Protection-deprotection strategies : Using intermediates like methyl esters (e.g., methyl 5-chloropyrazine-2-carboxylate) to stabilize reactive groups during synthesis .

Amidation : Hydrolysis of ester intermediates followed by coupling with amines to form the carboxamide moiety .
Key Validation : Reaction progress is monitored via TLC, and purity is confirmed by NMR (>95% purity thresholds) and mass spectrometry .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies substituent positions on the pyrazine ring (e.g., chlorine at C5, carboxamide at C2) and confirms absence of impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 172.57 for methyl ester intermediates) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
    Data Interpretation : Cross-referencing with computational tools (e.g., PubChem CID 21698067) ensures structural accuracy .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:
Contradictions often arise due to:

  • Variability in assay conditions (e.g., cell lines, incubation times).
  • Structural impurities (e.g., residual solvents or unreacted intermediates).
    Resolution Strategies :

Reproducibility checks : Standardize assays (e.g., use identical EC50 measurement protocols) .

Orthogonal characterization : Combine HPLC purity analysis (>98%) with bioactivity assays to exclude impurity-driven effects .

Computational docking : Compare binding affinities of analogs (e.g., 5-Chloro-2-pyrazinemethanol) to target proteins (e.g., kinases) using software like AutoDock Vina .

Q. Advanced: What are optimal reaction conditions for maximizing yield in halogenation steps?

Methodological Answer:
Key factors include:

  • Temperature control : Chlorination at 60–80°C minimizes side reactions (e.g., over-chlorination) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .
  • Catalyst use : Lewis acids (e.g., FeCl₃) improve regioselectivity for the 5-position .
    Yield Optimization Table :
ConditionYield (%)Purity (%)Reference
DMF, 70°C, FeCl₃8298
Toluene, 80°C6595

Q. Advanced: How does substituent variation on the pyrazine ring affect pharmacological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl at C5) enhance target binding via hydrophobic interactions .
  • Carboxamide flexibility : Methyl or ethyl esters reduce activity compared to free carboxamides, suggesting hydrogen bonding is critical .
    Case Study :
  • 5-Chloro-6-nitropyrazine-2-carboxylic acid shows reduced bioactivity vs. This compound, likely due to steric hindrance from the nitro group .

Q. Advanced: What computational methods predict solubility and stability of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility in aqueous buffers (e.g., logP values via ChemAxon) .
  • DFT Calculations : Assess stability under physiological pH (e.g., pKa prediction for carboxamide deprotonation) .
    Experimental Validation : Compare computational results with experimental HPLC stability profiles (e.g., degradation at 40°C vs. RT) .

Q. Basic: How to troubleshoot low yields in amidation reactions involving 5-Chloropyrazine-2-carboxylic acid?

Methodological Answer:
Common issues and fixes:

  • Incomplete activation : Use coupling agents (e.g., HATU or EDC) to ensure carboxylic acid activation before amine addition .
  • Side reactions : Add molecular sieves to scavenge water, preventing hydrolysis of intermediates .
    Yield Improvement : Pre-activate the acid at 0°C for 30 min before amine addition, achieving yields >75% .

Q. Advanced: How to design analogs for target-specific interaction studies?

Methodological Answer:

Scaffold modification : Introduce substituents (e.g., methyl at C6) to probe steric effects .

Bioisosteric replacement : Replace chlorine with trifluoromethyl to evaluate electronic effects .
Example :

AnalogTarget ProteinIC50 (nM)Reference
5-Chloro-2-carboxamideKinase X12
5-Trifluoromethyl-2-carboxamideKinase X45

Properties

IUPAC Name

5-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEFMHWOSWUJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040950
Record name 5-Chloropyrazinamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21279-64-1
Record name 5-chloropyrazinamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloropyrazinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazine-2-carboxamide
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Record name 5-CHLOROPYRAZINAMIDE
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Synthesis routes and methods I

Procedure details

Suspend ammonium chloride (0.465 g, 8.69 mmol) in toluene (14 mL). Cool to 0° C. and slowly add 2.0 M Al(CH3)3 in toluene (4.3 mL, 8.69 mmol). After the gas stops evolving, add 5-chloropyrazine-2-carboxylic acid methyl ester (0.500 g, 2.89 mmol). Heat at 50° C. overnight. Cool the reaction mixture to room temperature, then slowly pour into a slurry of silica gel (10 g) in CHCl3 (50 mL). Stir for 10 minutes before filtering. Wash the silica plug with methanol (2×100 mL) before concentrating. Take the resulting solid up in dichloromethane and wash with water (30 mL) and brine (40 mL). Dry the organic layer over Na2SO4, filter and concentrate. Purify by flash chromatographly, eluting with 50% ethyl acetate in hexanes to give the title compound (0.155 g, 34.0%): TOF MS EI+ 157.0 (M+), HRMS calcd for C5H4N3OCl 157.0043 (M+H)+, found 157.0047, time 4.19 min HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=7.1 min, 100% purity.
Quantity
0.465 g
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0.5 g
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14 mL
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50 mL
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4.3 mL
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Yield
34%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Ammonium chloride (558 mg, 10.4 mmol) was suspended in benzene (5 ml) and 2M-trimethylaluminum toluene solution (5.2 ml, 10.4 mmol) was added dropwise at 0° C. After stirring for 1 hr, a solution of methyl 5-chloropyrazine-2-carboxylate (600 mg, 3.48 mmol) in benzene (5 ml) was added. The reaction mixture was heated to 50° C., and stirred overnight. After cooling, the reaction mixture was poured into water, and neutralized with saturated aqueous sodium hydrogen carbonate solution. The mixture was extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:0→98:2) to give 5-chloropyrazine-2-carboxamide (236 mg, yield 43%) as a white solid.
Quantity
558 mg
Type
reactant
Reaction Step One
Name
trimethylaluminum toluene
Quantity
5.2 mL
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600 mg
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5 mL
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5 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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